molecular formula C20H20F6N2 B2671805 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 507443-64-3

1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane

Cat. No.: B2671805
CAS No.: 507443-64-3
M. Wt: 402.384
InChI Key: BDTBVAKNPRGTNR-UHFFFAOYSA-N
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Description

1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a bis[4-(trifluoromethyl)phenyl]methyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[bis[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F6N2/c21-19(22,23)16-6-2-14(3-7-16)18(28-12-1-10-27-11-13-28)15-4-8-17(9-5-15)20(24,25)26/h2-9,18,27H,1,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTBVAKNPRGTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The presence of the trifluoromethyl groups is known to improve the metabolic stability and bioavailability of pharmaceutical compounds. This makes 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane a candidate for the development of therapeutic agents targeting neurological disorders. Here are some specific applications:

  • Neurological Disorders : Compounds with similar diazepane structures have been investigated for anxiolytic and anticonvulsant activities. The unique structure of this compound may allow it to interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as anxiety and epilepsy.
  • Drug Development : The compound can serve as a building block in the synthesis of more complex molecules aimed at drug discovery. Its structural features may facilitate the design of novel therapeutic agents with enhanced efficacy against various diseases.

Supramolecular Chemistry

This compound has potential applications in supramolecular chemistry due to its ability to form assemblies. These assemblies can be utilized in creating materials with specific functions, such as sensors or drug delivery systems. The interactions between the diazepane ring and other molecular components can lead to innovative material designs.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions. Detailed synthetic routes are often proprietary or found in specialized literature. Understanding its pharmacodynamics and pharmacokinetics through interaction studies is crucial for elucidating its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s bis[4-(CF₃)phenyl]methyl group distinguishes it from related derivatives:

  • 1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane () : Substitution at the ortho position of the phenyl ring reduces steric hindrance compared to the para isomer in the target compound. This positional difference may alter binding affinity in receptor-based applications (e.g., D3 receptor ligands) .
  • This modification could improve solubility or target specificity in drug design .
  • (R)-1-(4-Fluoro-benzyl)-3-methyl-[1,4]diazepane () : The 4-fluoro substituent is less electron-withdrawing than CF₃, and the additional methyl group on the diazepane ring may increase conformational rigidity. Such structural changes could impact pharmacokinetic properties like metabolic stability .

Physicochemical Properties

Compound Molecular Weight Key Substituents Potential Applications
Target Compound ~450 (estimated) Bis[4-(CF₃)phenyl]methyl Agrochemical research
1-(2-(CF₃)phenyl)-1,4-diazepane 246.10 2-(CF₃)phenyl CNS receptor modulation
1-Benzyl-4-{[6-(CF₃)-pyridinyl]methyl} 349.39 Benzyl + pyridinyl-CF₃ Drug intermediates
(R)-1-(4-Fluoro-benzyl)-3-methyl 222.30 4-Fluoro-benzyl + methyl Chiral pharmacology

Research Implications and Gaps

  • The herbicidal selectivity of CF₃-substituted diazepanes () supports further exploration of the target compound in weed control, though its efficacy against other plant species remains untested.
  • Comparative studies on receptor-binding affinities (e.g., D3 receptor in ) are needed to evaluate how bis-aryl substitution influences target engagement versus mono-substituted analogs.
  • Synthetic challenges (e.g., steric bulk of bis[4-(CF₃)phenyl]methyl) may necessitate innovative catalysis or purification strategies to improve yields.

Biological Activity

1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane (CAS Number: 507443-64-3) is a complex organic compound characterized by its unique trifluoromethyl groups attached to a diazepane structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of this compound is C20H20F6N2, with a molecular weight of 402.38 g/mol. The chemical structure includes two phenyl rings substituted with trifluoromethyl groups, which significantly influence its lipophilicity and biological interactions .

The biological activity of this compound is primarily attributed to its capacity to interact with specific molecular targets within biological systems. The trifluoromethyl groups enhance the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of various enzymes and receptors, leading to diverse biological effects .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties against various pathogens. The presence of trifluoromethyl groups is often associated with enhanced activity due to their electron-withdrawing effects .
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor. For instance, studies on related diazepanes have shown their ability to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and a target for immunosuppressive therapies .
  • Anticancer Potential : Some derivatives of diazepanes have demonstrated cytotoxic effects against cancer cell lines. The structural complexity and substituents may contribute to their efficacy in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study on related trifluoromethylated compounds revealed significant antibacterial and antifungal activities. These compounds were tested against various strains, showing promising results that warrant further investigation into their mechanisms of action .
  • Enzyme Inhibition Assays : Research has indicated that similar diazepane derivatives can inhibit key enzymes involved in metabolic pathways. For instance, a series of pyrazole-based compounds were found to inhibit xanthine oxidase, suggesting that structural modifications could enhance inhibitory potency .
  • Cytotoxicity Tests : In vitro assays have been conducted on diazepane derivatives against cancer cell lines. Results indicated that certain modifications could lead to increased cytotoxicity, highlighting the potential for developing new anticancer agents from this class of compounds .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct differences in biological activity:

Compound NameStructureBiological Activity
1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepaneSimilar structureModerate antimicrobial
1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepaneTrifluoromethyl at different positionEnhanced enzyme inhibition
5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridineComplex pyrazole derivativeHigh DHODH inhibition

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,4-diazepane derivatives with trifluoromethylphenyl substituents?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, substituting brominated aryl precursors (e.g., 1-bromo-2-(trifluoromethyl)benzene) with 1,4-diazepane under reflux conditions in polar aprotic solvents like DMF or THF. Purification via normal-phase chromatography (20% methanol in ethyl acetate) can yield ~61% purity, as demonstrated in analogous syntheses . Key variables include reaction temperature, stoichiometry, and post-reaction quenching to minimize side products.

Q. What spectroscopic techniques are critical for characterizing 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane?

  • Methodological Answer :

  • ¹H NMR : Assign peaks using coupling constants (e.g., δ 3.12–3.46 ppm for diazepane protons; aromatic protons at δ 7.18–7.66 ppm for trifluoromethylphenyl groups) .
  • Mass Spectrometry : Confirm molecular weight via LC/MS (M+H⁺ expected around m/z 470–500, depending on substituents) .
  • HPLC : Use a methanol-buffer mobile phase (65:35, pH 4.6) with sodium 1-octanesulfonate for purity analysis .

Q. How do trifluoromethyl groups influence the compound’s solubility and stability?

  • Methodological Answer : Trifluoromethyl groups enhance lipophilicity, reducing aqueous solubility. Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use co-solvents like DMSO or cyclodextrins to improve solubility for in vitro assays .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for diazepane-containing inhibitors be resolved?

  • Methodological Answer : In X-ray crystallography, flexible diazepane moieties (e.g., in PIM1 kinase inhibitors) often exhibit poor electron density. Mitigate this by:

  • Cryo-cooling : Stabilize crystals at 100 K to reduce thermal motion.
  • Molecular Dynamics (MD) Simulations : Model conformational flexibility to complement experimental data.
  • Mutagenesis : Replace solvent-exposed regions (e.g., methyl-1,4-diazepane) with rigid groups to improve density .

Q. What strategies address conflicting bioactivity data in receptor binding studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ion concentration). Standardize protocols:

  • Radioligand Binding Assays : Use consistent membrane preparations (e.g., HEK293 cells expressing D3 receptors) and control for non-specific binding with excess cold ligand.
  • Surface Plasmon Resonance (SPR) : Validate binding kinetics in real-time to rule out artifactual interactions .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses at target sites (e.g., ATP pockets in kinases). Focus on hydrophobic interactions with residues like Leu44 and Val126 .
  • Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., replacing trifluoromethyl with cyano groups) on binding affinity .

Q. What analytical methods resolve discrepancies in purity assessments during scale-up?

  • Methodological Answer : Combine orthogonal techniques:

  • HPLC-UV/ELS : Detect low-abundance impurities (<0.1%) with evaporative light scattering (ELS).
  • NMR Titration : Use chiral shift reagents to identify enantiomeric contaminants if asymmetric centers are present .

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